2,3-Dinitroaniline

Description

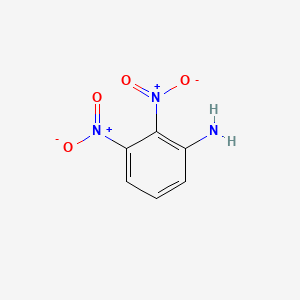

Structure

3D Structure

Properties

IUPAC Name |

2,3-dinitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O4/c7-4-2-1-3-5(8(10)11)6(4)9(12)13/h1-3H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNBQYFXGQHUQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | DINITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3285 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80949347 | |

| Record name | 2,3-Dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80949347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dinitroaniline appears as a yellow colored needle-like solid. Insoluble in water and denser than water. Toxic by ingestion and inhalation. May irritate skin and eyes. Used to make dyes and ink. | |

| Record name | DINITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3285 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

26471-56-7, 602-03-9 | |

| Record name | DINITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3285 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dinitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dinitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, ar,ar-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026471567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dinitroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80949347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dinitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dinitroaniline is an organic compound belonging to the dinitroaniline class, which are characterized by an aniline molecule substituted with two nitro groups.[1] Specifically, in this compound, these nitro groups are located at the second and third positions on the benzene ring relative to the amino group.[1] This compound, with the CAS number 602-03-9 , serves as a crucial intermediate in the synthesis of various organic compounds, finding applications in the pharmaceutical and dye industries.[2][3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, applications, and safety protocols.

Core Chemical and Physical Properties

This compound is a yellow, needle-like crystalline solid.[2][3] It is insoluble in water but soluble in organic solvents.[3] The key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 602-03-9 | [1][2] |

| Molecular Formula | C6H5N3O4 | [2][4] |

| Molecular Weight | 183.12 g/mol | [2][3] |

| Appearance | Yellow crystalline powder/needle-like solid | [2][3] |

| Melting Point | 126-127 °C | [2] |

| Boiling Point | 423.9±25.0 °C at 760 mmHg | [2] |

| Density | 1.6±0.1 g/cm³ | [2] |

| Flash Point | 210.2±23.2 °C | [2] |

| Solubility | Insoluble in water, soluble in organic solvents | [2][3] |

Synthesis and Reactivity

While specific laboratory-scale synthesis protocols for this compound are not extensively detailed in readily available literature, the preparation of dinitroanilines, in general, involves the nitration of an aniline derivative or the amination of a dinitrobenzene derivative. For instance, 2,4-Dinitroaniline can be prepared by reacting 1-chloro-2,4-dinitrobenzene with ammonia.[1][5] A similar nucleophilic aromatic substitution approach could theoretically be employed for the synthesis of this compound.

A characteristic reaction of dinitroanilines is their reduction.[1] The nitro groups can be selectively or fully reduced to amino groups using various reducing agents. For example, selective reduction to a diamine can be achieved with sulfides, while catalytic hydrogenation over nickel or palladium can lead to the formation of triaminobenzenes.[1]

Applications in Research and Development

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules.[3][6] Its applications span several industrial and research sectors:

-

Pharmaceutical Intermediates: It is categorized as a pharmaceutical intermediate, suggesting its role as a building block in the synthesis of active pharmaceutical ingredients (APIs).[2][3] The dinitroaniline scaffold is a component of some bioreductive prodrugs designed for cancer therapy.[7] These compounds are selectively activated in the hypoxic (low oxygen) environment of tumors.[7]

-

Dyes and Pigments: Dinitroanilines are historical and current intermediates in the manufacturing of dyes and pigments.[1][3]

-

Chemical Reagents: It can also be employed as a reagent in various chemical reactions and as a cross-linking agent in polymer chemistry.[3]

The following diagram illustrates a generalized workflow for utilizing a dinitroaniline compound in the synthesis of a potential therapeutic agent.

Caption: Generalized workflow for the development of a therapeutic agent from this compound.

Safety and Handling

This compound is a toxic and potentially explosive compound that requires careful handling in a laboratory setting.[1][2]

Hazard Identification:

-

Toxicity: Toxic by ingestion and inhalation.[2][8] May cause skin and eye irritation.[2] Prolonged or repeated exposure may cause damage to organs such as the kidneys, liver, heart, and blood.

-

Flammability and Explosivity: Dinitroanilines can be explosive and flammable when exposed to heat, friction, or shock.[1][9] They may form explosive mixtures with air when heated.[8]

Recommended Handling Procedures:

-

Ventilation: Handle in a well-ventilated area, preferably under a chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10] For weighing and handling the neat chemical, a NIOSH-approved respirator may be necessary.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[10]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[10]

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[10]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Conclusion

This compound is a valuable chemical intermediate with significant applications in the pharmaceutical and dye industries. Its synthesis and reactivity, particularly the reduction of its nitro groups, allow for the creation of a diverse range of more complex molecules. However, its toxicity and potential for explosivity necessitate strict adherence to safety protocols. For researchers and drug development professionals, a thorough understanding of the properties and handling requirements of this compound is essential for its safe and effective use in the laboratory.

References

-

Geserp. (n.d.). This compound CAS:602-03-9, Medicine Grade, Best Price Distributor. Retrieved from [Link]

-

Wikipedia. (2023, December 3). Dinitroaniline. In Wikipedia. Retrieved from [Link]

- Google Patents. (n.d.). CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline.

-

The Amateur Scientist. (n.d.). Synthesis of dinitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dinitroaniline. Retrieved from [Link]

- Google Patents. (n.d.). A kind of nitroaniline of 2,3 dichloro 6 and preparation method thereof.

-

Organic Syntheses. (n.d.). 2,4-dinitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-3-nitroaniline. Retrieved from [Link]

-

MDPI. (2024, July 25). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Retrieved from [Link]

-

Wikipedia. (2023, October 29). 3-Nitroaniline. In Wikipedia. Retrieved from [Link]

Sources

- 1. Dinitroaniline - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. 2 3-Dinitroaniline CAS:602-03-9 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 4. keyorganics.net [keyorganics.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound | 602-03-9 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. DINITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. 2,3,4-TRINITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. 2-Methyl-3-nitroaniline | C7H8N2O2 | CID 11783 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of 2,3-Dinitroaniline

Part 1: Introduction and Scope

An Overview of Dinitroanilines

Dinitroanilines are a class of aromatic organic compounds with the general chemical formula C₆H₅N₃O₄.[1] This family of molecules is characterized by a benzene ring substituted with one amino group (-NH₂) and two nitro groups (-NO₂). There are six constitutional isomers of dinitroaniline, distinguished by the positions of these functional groups on the aromatic ring. These compounds serve as crucial intermediates in the synthesis of a wide range of commercially important products, including dyes, pigments, pesticides, and pharmaceuticals.[1] Some dinitroaniline derivatives have also been investigated for their potential applications in materials science and as energetic materials.[1]

Spotlight on the 2,3-Dinitroaniline Isomer

This technical guide provides a detailed examination of the molecular structure and properties of a specific isomer: this compound (CAS No: 602-03-9).[2][3] The arrangement of the functional groups in this particular isomer, with the two nitro groups positioned ortho and meta to the amino group, imparts distinct electronic and steric characteristics that influence its chemical behavior and potential applications.

A Note on Data Availability

It is important to note that while extensive experimental data is available for some dinitroaniline isomers, such as 2,4-dinitroaniline, there is a notable scarcity of published, peer-reviewed experimental data specifically for this compound. Therefore, this guide will present a comprehensive analysis of its molecular structure by integrating the available information with a comparative study of its isomers and analogous compounds, alongside theoretical predictions from computational chemistry. This approach allows for a robust and insightful exploration of the topic, while also highlighting areas for future experimental validation.

Part 2: Molecular and Physicochemical Properties

Chemical Identity

A clear and unambiguous identification of this compound is fundamental for any scientific investigation. The key identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 602-03-9[2][3] |

| Molecular Formula | C₆H₅N₃O₄[3] |

| Molecular Weight | 183.12 g/mol [4] |

| Appearance | Yellow crystalline powder[4] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various chemical and biological systems. The following table presents a summary of its known and predicted physicochemical data.

| Property | Value |

| Melting Point | 134-136 °C[4] |

| Boiling Point | 305.5 °C at 760 mmHg[4] |

| Density | 1.67 g/cm³[4] |

| Solubility | Insoluble in water; soluble in organic solvents[4] |

Safety and Handling

Dinitroaniline compounds are generally considered hazardous materials and should be handled with appropriate safety precautions.

-

Toxicity: Dinitroanilines are toxic if swallowed, in contact with skin, or if inhaled.[5]

-

Explosive Potential: Some dinitroanilines can be explosive when exposed to heat or friction.[1]

-

Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition.

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Part 3: Synthesis of this compound

Rationale for the Proposed Synthetic Route

Proposed Synthesis Workflow

Detailed Experimental Protocol

Step 1: Nitration of 1,2-Dichlorobenzene to 1,2-Dichloro-3-nitrobenzene

-

To a stirred mixture of concentrated sulfuric acid and fuming nitric acid (a nitrating mixture) at 0-5 °C, slowly add 1,2-dichlorobenzene.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1,2-dichloro-3-nitrobenzene.

Step 2: Amination of 1,2-Dichloro-3-nitrobenzene to this compound

-

In a high-pressure autoclave, combine 1,2-dichloro-3-nitrobenzene with an excess of aqueous ammonia.

-

Heat the mixture to a temperature of 150-180 °C. The internal pressure will increase significantly.

-

Maintain the reaction at this temperature for several hours, with stirring.

-

After cooling to room temperature, carefully vent the autoclave.

-

Filter the solid product and wash thoroughly with water to remove any unreacted ammonia and salts.

-

The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol.

In-process Controls and Characterization

Throughout the synthesis, TLC can be used to monitor the consumption of starting materials and the formation of products. The final product should be characterized by standard analytical techniques, including melting point determination, NMR spectroscopy, and mass spectrometry, to confirm its identity and purity.

Part 4: Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the lack of specific experimental NMR data for this compound, the following predictions are based on the analysis of its isomers and related compounds.[7][8]

4.1.1. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nitro groups and the electron-donating amino group.

4.1.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to display six distinct signals for the six carbon atoms of the benzene ring, as they are in chemically non-equivalent environments. The carbons attached to the nitro groups will be significantly downfield due to the strong deshielding effect.

4.1.3. Comparative NMR Data of Dinitroaniline Isomers

| Isomer | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| 2,4-Dinitroaniline | 8.85 (d), 8.30 (dd), 7.20 (d) | 150.1, 137.2, 131.0, 129.5, 123.8, 115.1 |

| 2,6-Dinitroaniline | 8.35 (d), 7.05 (t) | 142.1, 133.9, 129.8, 118.2 |

| 3,5-Dinitroaniline | 8.20 (d), 7.80 (t) | 149.5, 148.9, 118.5, 110.2 |

Vibrational Spectroscopy (FT-IR)

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (Amino) | 3300-3500 | Symmetric and Asymmetric Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

| N-O (Nitro) | 1500-1550 and 1300-1350 | Asymmetric and Symmetric Stretching |

| C=C (Aromatic) | 1450-1600 | Ring Stretching |

Electronic Spectroscopy (UV-Vis)

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or acetonitrile) is expected to show absorption maxima (λmax) in the UV and visible regions, arising from π→π* and n→π* electronic transitions within the aromatic system and the nitro groups.[9][10][11]

Mass Spectrometry (MS)

In a mass spectrum of this compound, the molecular ion peak [M]⁺ is expected at m/z 183. The fragmentation pattern would likely involve the loss of the nitro groups (NO₂) and other characteristic fragments.[12]

X-ray Crystallography: A Theoretical Approach

A definitive determination of the three-dimensional molecular structure of this compound in the solid state would require single-crystal X-ray diffraction analysis. As no experimental crystallographic data has been found in the public domain, a theoretical approach using computational chemistry is proposed to predict its molecular geometry.

Part 5: Computational Chemistry and Molecular Modeling

Rationale for Computational Analysis

In the absence of experimental structural data, computational methods, particularly Density Functional Theory (DFT), provide a powerful tool to predict the molecular geometry and electronic properties of this compound with a high degree of accuracy.

Proposed Computational Workflow

Predicted Molecular Geometry

A DFT-optimized geometry of this compound would likely reveal a nearly planar benzene ring, with some out-of-plane twisting of the nitro and amino groups due to steric hindrance. Intramolecular hydrogen bonding between the amino group and the ortho-nitro group is also a possibility.

Electronic Structure Analysis

The electronic structure of this compound is characterized by the interplay between the electron-donating amino group and the electron-withdrawing nitro groups. An electrostatic potential map would likely show a region of negative potential around the nitro groups and a region of positive potential near the amino group. The Highest Occupied Molecular Orbital (HOMO) would be expected to be localized primarily on the aniline moiety, while the Lowest Unoccupied Molecular Orbital (LUMO) would be concentrated on the dinitrobenzene portion of the molecule.

Structure-Property Relationship

Part 6: Reactivity and Applications

Chemical Reactivity

The reactivity of this compound is governed by the electronic effects of its substituents. The amino group activates the aromatic ring towards electrophilic substitution, while the nitro groups are strongly deactivating. The most common reaction of dinitroanilines is the reduction of the nitro groups to form diaminoanilines, which are valuable synthetic intermediates.[1]

Potential Applications

As with other dinitroaniline isomers, this compound is expected to be a useful intermediate in the synthesis of:

-

Azo dyes and pigments: The amino group can be diazotized and coupled with other aromatic compounds to produce a wide range of colors.

-

Pharmaceuticals: The dinitroaniline scaffold is present in some biologically active molecules.

-

Agrochemicals: While many dinitroaniline herbicides are 2,6-disubstituted, the 2,3-isomer could be a precursor to novel herbicidal compounds.[1]

Part 7: Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and properties of this compound. While direct experimental data for this specific isomer is limited, a detailed analysis has been presented through a comparative study of its isomers and the application of theoretical predictions. The proposed synthetic route and the discussion of its spectroscopic and electronic properties offer a valuable resource for researchers in organic synthesis, materials science, and drug development. Further experimental investigation is warranted to validate the theoretical findings and to fully elucidate the potential of this intriguing molecule.

Part 8: References

-

Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Safety data sheet. (2022, September 2). Retrieved from [Link]

-

Dinitroaniline - Wikipedia. (n.d.). Retrieved from [Link]

-

Synthesis of C13- and N15-Labeled DNAN - DTIC. (2014, July 24). Retrieved from [Link]

-

1H-NMR spectra of the (a) dinitro precursor DN and (b) diamine monomer... - ResearchGate. (n.d.). Retrieved from [Link]

-

2,4-Dinitroaniline | C6H5N3O4 | CID 7321 - PubChem. (n.d.). Retrieved from [Link]

-

The 2-methyl-3,5-dinitroaniline molecule (experimental geometry) with... - ResearchGate. (n.d.). Retrieved from [Link]

-

(IUCr) Crystallographic data for 2,4-dinitroaniline. (n.d.). Retrieved from [Link]

-

Electronic spectra and structure of nitroanilines. (n.d.). Retrieved from [Link]

-

Direct detection of aromatic amines and observation of intermediates of Schiff-base reactions by reactive desorption electrospra. (2012, November 5). Retrieved from [Link]

-

13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). (n.d.). Retrieved from [Link]

-

CN106854162A - A kind of nitroaniline of 2,3 dichloro 6 and preparation method thereof - Google Patents. (n.d.). Retrieved from

-

This compound - the NIST WebBook. (n.d.). Retrieved from [Link]

-

2,4-Dinitroaniline - Wikipedia. (n.d.). Retrieved from [Link]

-

Atom numbering scheme of 2-nitroaniline | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

UV-vis absorption spectra for the gradual reduction of 2-nitroaniline... - ResearchGate. (n.d.). Retrieved from [Link]

-

material safety data sheet - 2,3-dichloro aniline 98%. (n.d.). Retrieved from [Link]

-

UV–Visible spectra of 2-nitroaniline reduction in presence of a 0.1 mg... - ResearchGate. (n.d.). Retrieved from [Link]

-

Powder X-ray diffraction pattern of the 4-methoxy-2-nitroaniline single crystal. (n.d.). Retrieved from [Link]

-

X-Ray Crystal Structure of the Electro-optic Material meta-Nitroaniline - ElectronicsAndBooks. (n.d.). Retrieved from [Link]

-

2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem. (n.d.). Retrieved from [Link]

-

2-Methyl-3-nitroaniline - the NIST WebBook. (n.d.). Retrieved from [Link]

-

3,5-Dinitroaniline | C6H5N3O4 | CID 12068 - PubChem. (n.d.). Retrieved from [Link]

-

m-Dinitroaniline | C6H7N3O4 | CID 129693425 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

FT-IR spectra of p-nitroaniline (a) control and (b) treated. - ResearchGate. (n.d.). Retrieved from [Link]

-

m-Nitroaniline - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

Sources

- 1. Dinitroaniline - Wikipedia [en.wikipedia.org]

- 2. This compound | 602-03-9 [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound CAS:602-03-9, Medicine Grade, Best Price Distributor [nbinnochem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. CN106854162A - A kind of nitroaniline of 2,3 dichloro 6 and preparation method thereof - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. zpsys.ecut.edu.cn [zpsys.ecut.edu.cn]

An In-depth Technical Guide to the Synthesis of 2,3-Dinitroaniline

Foreword

2,3-Dinitroaniline is a significant chemical intermediate in the synthesis of various specialty chemicals, including dyes and pharmaceuticals.[1][2] Its molecular structure, featuring an aniline ring substituted with two adjacent nitro groups, presents a unique synthetic challenge due to the complex interplay of directing effects and the harsh conditions typically required for dinitration. This guide provides a comprehensive exploration of the synthesis of this compound (CAS No. 602-03-9), focusing on the underlying reaction mechanisms, field-proven insights into experimental choices, and a detailed, plausible synthetic pathway.[3] This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this synthesis.

The Mechanistic Conundrum: Challenges in Direct Synthesis

The synthesis of nitroanilines is fundamentally rooted in the electrophilic aromatic substitution reaction of nitration.[4][5] The core of this reaction is the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[4][5]

However, the direct dinitration of aniline to achieve the 2,3-isomer is fraught with difficulty. The amino group (-NH₂) is a powerful activating group that directs incoming electrophiles to the ortho and para positions.[6] Conversely, under the strongly acidic conditions of nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group.[5] This duality leads to a complex mixture of products, including significant amounts of the meta-substituted isomer, making the isolation of a specific isomer like this compound inefficient.[6]

Furthermore, the strong activating nature of the amino group makes the aniline ring highly susceptible to over-nitration and oxidation, often resulting in the formation of unwanted byproducts and even runaway reactions.[4]

A study on the further nitration of this compound itself provides a fascinating mechanistic insight, suggesting that the reaction proceeds via an initial attack on the amino nitrogen atom (N-nitration), followed by a molecular rearrangement to place the nitro group on the ring.[7] This Bamberger-type rearrangement mechanism underscores the complex reactivity of the amino group in highly nitrated systems.

Given these challenges, a regioselective and high-yielding synthesis of this compound necessitates a more strategic, multi-step approach rather than a direct dinitration of aniline or nitroaniline.

Visualization: The Challenge of Direct Aniline Nitration

The following diagram illustrates the competing pathways in the direct nitration of aniline, highlighting why this method is unsuitable for the selective synthesis of this compound.

Caption: Competing pathways in direct aniline nitration.

A Strategic Multi-Step Synthesis Pathway

To overcome the challenges of direct nitration, a more robust and controllable pathway involves starting with a precursor that allows for the sequential and regioselective introduction of the required functional groups. A plausible industrial approach is analogous to the synthesis of related chlorinated nitroanilines, which often starts from 1,2,3-trichlorobenzene.[8][9] This precursor allows for nitration followed by a nucleophilic aromatic substitution (ammonolysis) to introduce the amine group.

The proposed pathway is as follows:

-

Nitration of 1,2-Dichlorobenzene: The synthesis begins with the nitration of 1,2-dichlorobenzene. While this produces a mixture of isomers, the desired 2,3-dichloronitrobenzene can be synthesized with improved selectivity using a modified nitrating medium containing phosphoric acid.[10]

-

Second Nitration: The resulting 2,3-dichloronitrobenzene is then subjected to a second nitration to yield 1,2-dichloro-3,4-dinitrobenzene. The existing nitro and chloro groups will direct the position of this second nitration.

-

Selective Ammonolysis: The final step is a selective nucleophilic aromatic substitution (ammonolysis) where one of the chlorine atoms is displaced by an amino group. The chlorine atom most activated by the adjacent nitro groups will be preferentially substituted, leading to the formation of this compound.

Visualization: Proposed Synthesis Workflow

This flowchart outlines the strategic multi-step synthesis of this compound.

Caption: Strategic multi-step synthesis pathway for this compound.

Experimental Protocol: Synthesis via Dichlorobenzene Intermediate

This protocol describes a laboratory-scale synthesis based on the strategic pathway outlined above. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Equipment

-

Reagents: 1,2-Dichlorobenzene, Nitric Acid (95%), Sulfuric Acid (98%), Phosphoric Acid, Aqueous Ammonia (25-50%), Ethanol.

-

Equipment: Three-necked round-bottom flask, mechanical stirrer, dropping funnel, thermometer, reflux condenser, heating mantle, ice bath, Buchner funnel, vacuum filtration apparatus, crystallizing dish.

Step 1: Synthesis of 2,3-Dichloronitrobenzene

-

Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, prepare an anhydrous mixed acid by carefully adding 150 mL of sulfuric acid (98%) to 100 mL of phosphoric acid. Cool the mixture to 0-5°C in an ice bath.

-

Nitrating Agent: Slowly add 50 mL of nitric acid (95%) to the cooled mixed acid, ensuring the temperature does not exceed 10°C.

-

Addition of Substrate: To the nitrating mixture, add 147 g (1.0 mole) of 1,2-dichlorobenzene dropwise over 2 hours, maintaining the reaction temperature between 5-10°C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.

-

Work-up: Carefully pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring. The crude product will precipitate.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The product is a mixture of isomers, which may require purification by fractional distillation or crystallization to isolate the 2,3-dichloro-nitrobenzene.[10]

Step 2: Synthesis of 1,2-Dichloro-3,4-dinitrobenzene

-

Reaction Setup: Dissolve the purified 2,3-dichloronitrobenzene (96 g, 0.5 mole) in 200 mL of concentrated sulfuric acid in a three-necked flask. Cool to 10°C.

-

Nitration: Prepare a nitrating mixture of 50 mL of fuming nitric acid and 100 mL of concentrated sulfuric acid. Add this mixture dropwise to the substrate solution over 1-2 hours, maintaining the temperature below 20°C.

-

Reaction: After addition, slowly heat the reaction mixture to 60-70°C and hold for 3 hours. Monitor the reaction by TLC.

-

Work-up and Isolation: Cool the reaction mixture and pour it onto 1 kg of crushed ice. Filter the precipitated solid, wash with water until neutral, and dry. Recrystallize from ethanol to obtain pure 1,2-dichloro-3,4-dinitrobenzene.

Step 3: Synthesis of this compound (Ammonolysis)

-

Reaction Setup: In a high-pressure autoclave, place the 1,2-dichloro-3,4-dinitrobenzene (59 g, 0.25 mole), 250 mL of ethanol, and 250 mL of concentrated aqueous ammonia (e.g., 30%).

-

Reaction: Seal the autoclave and heat the mixture to 120-150°C. The internal pressure will increase. Maintain this temperature for 6-10 hours with constant stirring.[8]

-

Work-up: Cool the autoclave to room temperature. Carefully vent any excess pressure. The product will have precipitated from the solution.

-

Isolation and Purification: Filter the reaction mixture to collect the crude this compound. Wash the solid with cold water and then a small amount of cold ethanol. The crude product can be purified by recrystallization from ethanol or acetic acid to yield a yellow crystalline solid.[2]

Data Summary and Characterization

The final product should be characterized to confirm its identity and purity.

| Property | Value | Reference |

| Chemical Formula | C₆H₅N₃O₄ | [11] |

| Molecular Weight | 183.12 g/mol | [2][11] |

| CAS Number | 602-03-9 | [1][3] |

| Appearance | Yellow crystalline powder/needles | [2][12] |

| Melting Point | 126-127 °C or 134-136 °C | [2][12] |

| Solubility | Insoluble in water, soluble in organic solvents | [2][12] |

Note: Reported melting points can vary slightly based on purity and measurement technique.

Spectroscopic analysis (IR, NMR, Mass Spectrometry) should be performed to confirm the structure. For example, the infrared spectrum would show characteristic peaks for N-H stretching of the amine, aromatic C-H stretching, and strong absorptions for the N-O stretching of the nitro groups.[13]

Conclusion

The synthesis of this compound is a challenging yet achievable process that highlights key principles of electrophilic and nucleophilic aromatic substitution. While direct nitration of aniline is impractical due to a lack of regioselectivity and side reactions, a strategic, multi-step pathway starting from 1,2-dichlorobenzene offers a controllable and logical route to the desired product. The causality behind this choice lies in circumventing the problematic directing effects of the amino group by introducing it in the final step via ammonolysis. This guide provides the mechanistic understanding and a robust procedural framework for researchers to successfully synthesize this valuable chemical intermediate.

References

-

Dinitroaniline - Wikipedia. [Link]

-

The mechanism of nitration of this compound in aqueous sulphuric acid. Evidence for Bamberger's hypothesis of N-nitration followed by rearrangement - RSC Publishing. [Link]

- CN106854162A - A kind of nitroaniline of 2,3 dichloro 6 and preparation method thereof - Google P

-

This compound - the NIST WebBook. [Link]

-

2,3-dichloro-6-nitroaniline and preparation method thereof - Eureka | Patsnap. [Link]

-

What are the precursors for the synthesis of 2 - Nitroaniline? - Blog - HOPEMAX. [Link]

-

Nitration of Aniline (video) | Amines - Khan Academy. [Link]

-

Aromatic Nitration. [Link]

-

Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry - YouTube. [Link]

- EP0581148A1 - Process for the preparation of 2,3-dichloro-nitrobenzene - Google P

-

2,4-Dinitroaniline | C6H5N3O4 | CID 7321 - PubChem. [Link]

Sources

- 1. Dinitroaniline - Wikipedia [en.wikipedia.org]

- 2. 2 3-Dinitroaniline CAS:602-03-9 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 3. arctomsci.com [arctomsci.com]

- 4. hopemaxchem.com [hopemaxchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Khan Academy [khanacademy.org]

- 7. The mechanism of nitration of this compound in aqueous sulphuric acid. Evidence for Bamberger's hypothesis of N-nitration followed by rearrangement - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. CN106854162A - A kind of nitroaniline of 2,3 dichloro 6 and preparation method thereof - Google Patents [patents.google.com]

- 9. eureka.patsnap.com [eureka.patsnap.com]

- 10. EP0581148A1 - Process for the preparation of 2,3-dichloro-nitrobenzene - Google Patents [patents.google.com]

- 11. This compound [webbook.nist.gov]

- 12. echemi.com [echemi.com]

- 13. 2,4-Dinitroaniline | C6H5N3O4 | CID 7321 - PubChem [pubchem.ncbi.nlm.nih.gov]

historical discovery and development of dinitroanilines

An In-depth Technical Guide on the Historical Discovery and Development of Dinitroanilines

Abstract

The dinitroanilines represent a significant class of herbicides that have been instrumental in weed management for over six decades. Characterized by their distinct yellow color and pre-emergence activity, these compounds function through a unique mode of action, disrupting microtubule assembly in target plants. This technical guide provides a comprehensive exploration of the discovery, historical development, chemical properties, and mechanism of action of dinitroaniline herbicides. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with field-proven insights, offering detailed experimental protocols and visual diagrams to support researchers, scientists, and drug development professionals in their understanding and application of this important herbicide class.

Introduction: The "Yellow" Herbicides

The dinitroaniline herbicides are a mature, yet enduringly vital, class of agricultural chemicals. Easily recognizable by their vibrant yellow-orange crystalline appearance, these compounds are primarily utilized as selective, soil-applied, pre-emergence herbicides.[1][2] They effectively control a wide spectrum of annual grasses and certain broadleaf weeds in numerous crops, including cotton, soybeans, and various turfgrasses.[1][3]

The enduring success of dinitroanilines stems from their specific and potent mode of action: the inhibition of microtubule formation.[4][5] By targeting tubulin proteins, which are fundamental components of the plant cytoskeleton, these herbicides disrupt essential cellular processes like cell division and elongation. This mechanism has not only provided an effective tool for agricultural weed control but has also rendered dinitroanilines as valuable chemical probes for fundamental research in plant cell biology.[1] This guide delves into the journey of these molecules, from their serendipitous discovery to their development into cornerstone products in global agriculture.

Discovery and Historical Development: From Dyes to Herbicides

The story of dinitroanilines begins not in a field, but in the laboratory of industrial chemistry, emerging from research into chemical dyes and their intermediates during the mid-20th century.[1][6] Dinitroaniline compounds were known for decades as dye intermediates before their herbicidal properties were uncovered.[6]

The pivotal moment came from a systematic screening program at Eli Lilly and Company. In the late 1950s, scientists were evaluating thousands of chemical compounds for any sign of biological activity.[1][7] During this process, they discovered the potent, selective herbicidal properties of a specific class of 2,6-dinitroanilines.[1]

This pioneering work led directly to the development and commercialization of the first dinitroaniline herbicide, trifluralin (α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine), in 1963.[1][4] Initially, trifluralin was thought to be a failure, but observant researchers noted that the treated plots remained weed-free for weeks after application.[7] The key innovation was the discovery that its efficacy was dramatically increased—by up to eight times—when it was physically incorporated into the top layer of soil, a novel technique at the time.[7] This practice prevents the loss of the chemical through volatilization and photodegradation, to which dinitroanilines are susceptible.[4][8]

Initially registered for use in cotton and soybeans, trifluralin's effectiveness and reliability led to its widespread adoption and cemented the foundation for a new class of herbicides.[1]

Timeline of Key Milestones:

-

Early 1960s: Scientists at Eli Lilly and Company discover the herbicidal activity of dinitroanilines during a broad screening of chemical compounds.[1][8]

-

1963: Trifluralin is commercially introduced, marking the first successful dinitroaniline herbicide.[1]

-

1970s-1980s: Building on the success of trifluralin, research and development efforts lead to the commercialization of several other major dinitroaniline herbicides, including pendimethalin, oryzalin, and ethalfluralin, broadening the spectrum of control and crop applications.[1]

-

Present: Dinitroanilines continue to be a crucial tool in weed management, particularly in managing herbicide resistance to other modes of action, with trifluralin and pendimethalin remaining globally significant.[4][5][9]

Chemical Properties and Synthesis

The efficacy, application method, and environmental behavior of dinitroaniline herbicides are directly governed by their physicochemical properties.

General Characteristics:

-

Appearance: Typically yellow-orange crystalline solids.[2][10]

-

Solubility: Characterized by low water solubility, making them lipophilic.[1][8] This property contributes to their strong binding to soil organic matter.

-

Volatility: They possess a relatively high vapor pressure, which makes them prone to evaporating from the soil surface if not incorporated.[1][8]

-

Stability: Dinitroanilines are susceptible to decomposition by ultraviolet (UV) light (photodegradation).[8]

These properties necessitate the common application practice of mechanical soil incorporation to ensure the herbicide is placed in the weed germination zone and protected from environmental loss.[4]

Commercial Synthesis of Trifluralin

The synthesis of trifluralin is a well-established industrial process that proceeds through two primary stages: nitration followed by amination.[1][10] The process starts with 4-chloro-α,α,α-trifluorotoluene.

Caption: Commercial synthesis pathway for Trifluralin.

Mechanism of Action: A Disruption of the Cytoskeleton

The herbicidal activity of dinitroanilines is a direct result of their interference with microtubule dynamics, a process fundamental to cell division (mitosis) and cell shape.

The primary molecular target is tubulin , a protein that exists as α/β-tubulin heterodimers.[4][5] These dimers polymerize to form long, hollow cylinders called microtubules. Microtubules are dynamic structures, constantly growing and shrinking, and are essential for forming the mitotic spindle, which segregates chromosomes during cell division.

The mechanism proceeds as follows:

-

Binding: Dinitroaniline molecules enter the plant cell and bind directly to free, unpolymerized α/β-tubulin dimers.[4][5]

-

Complex Formation: This binding creates a stable herbicide-tubulin complex.[4]

-

Capping Microtubule Growth: When this complex adds to the "plus" end (the growing end) of a microtubule, it effectively "caps" the chain, preventing any further addition of tubulin dimers and halting microtubule elongation.[4][5]

-

Disruption of Mitosis: Without functional microtubules, the mitotic spindle cannot form correctly. This disrupts chromosome segregation, leading to an arrest of the cell cycle in metaphase.[11] The cells are unable to divide but may continue to undergo DNA replication, resulting in abnormal, enlarged, and multinucleate cells, particularly visible in the root tip.[11]

This disruption of cell division ultimately inhibits root development, especially lateral root formation, which is the most characteristic symptom of dinitroaniline injury.[11] The seedling is unable to establish a proper root system and dies shortly after germination.

Caption: Mechanism of dinitroaniline herbicide action.

The Dinitroaniline Family of Herbicides

Following the groundbreaking success of trifluralin, chemical synthesis programs were initiated to create analogs with improved efficacy, crop safety, and broader weed control spectrums. This led to the development of several other commercially important dinitroaniline herbicides.

| Herbicide | Chemical Name | Key Characteristics & Uses |

| Trifluralin | α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine | The first commercial dinitroaniline; widely used in cotton, soybeans, and other crops.[1][4] Requires soil incorporation. |

| Pendimethalin | N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzenamine | One of the most widely used dinitroanilines; controls grasses and broadleaf weeds in corn, cotton, soybeans, and turf.[1][3] Less volatile than trifluralin. |

| Oryzalin | 4-(dipropylamino)-3,5-dinitrobenzenesulfonamide | More water-soluble than other dinitroanilines; does not require mechanical incorporation. Used in turf, ornamentals, and orchards.[1][4] |

| Ethalfluralin | N-ethyl-N-(2-methyl-2-propenyl)-2,6-dinitro-4-(trifluoromethyl)benzenamine | Used for grass and broadleaf weed control in soybeans, dry beans, and cotton.[1][4] |

| Benefin | N-butyl-N-ethyl-α,α,α-trifluoro-2,6-dinitro-p-toluidine | Primarily used in turfgrass, alfalfa, and lettuce for pre-emergent control of annual grasses.[1][3] |

| Prodiamine | 2,4-dinitro-N3,N3-dipropyl-6-(trifluoromethyl)-1,3-benzenediamine | Provides long-lasting pre-emergent control of crabgrass and other weeds in established turf and ornamentals.[1][3] |

Experimental Protocols

To ensure scientific integrity and provide practical value, this section details key methodologies used in the study of dinitroanilines.

Protocol 1: Commercial Synthesis of Trifluralin (Generalized)

Causality: This two-step protocol is designed for efficiency. The first step, dinitration, adds the crucial nitro groups to the benzene ring. The second step, amination, attaches the dipropylamine side chain, which is critical for herbicidal activity. The use of a strong acid mixture in step 1 facilitates the electrophilic aromatic substitution, while the subsequent reaction with the amine displaces the chlorine atom.

Materials:

-

4-chloro-α,α,α-trifluorotoluene

-

Fuming nitric acid

-

Sulfuric acid (oleum)

-

Di-n-propylamine

-

Ice

-

Reaction vessel with stirring and temperature control

Methodology:

-

Dinitration: a. Prepare a stirred mixture of fuming nitric acid and sulfuric acid in the reaction vessel. b. Slowly add 4-chloro-α,α,α-trifluorotoluene to the acid mixture. Crucial: Maintain the reaction temperature below 40°C during addition to control the exothermic reaction.[1] c. After addition is complete, heat the mixture to 80-90°C and hold for several hours to drive the dinitration to completion.[1] d. Cool the reaction mixture and carefully pour it onto crushed ice to precipitate the dinitrated intermediate product. e. Filter and wash the solid product, which is 4-chloro-3,5-dinitrobenzotrifluoride.[1][12]

-

Amination: a. React the dinitrated intermediate with di-n-propylamine.[13] b. This reaction displaces the chlorine atom to yield N,N-di-n-propyl-2,6-dinitro-4-(trifluoromethyl)aniline (trifluralin). c. The final product is then purified, typically through filtration and distillation, to remove any unreacted starting materials or byproducts, achieving a high-purity crystalline solid.[10]

Protocol 2: Dose-Response Assay for Herbicide Resistance Screening

Self-Validation: This protocol is a self-validating system for quantifying resistance. By comparing the growth response of a potentially resistant weed population to a known susceptible population across a range of herbicide concentrations, a Resistance Factor (RF) can be calculated. An RF significantly greater than 1 provides quantitative validation of resistance.

Materials:

-

Seeds from both suspected resistant (R) and known susceptible (S) weed populations.

-

Technical grade dinitroaniline herbicide (e.g., trifluralin).

-

Petri dishes, filter paper.

-

Growth chamber with controlled light and temperature.

-

Solvent (e.g., acetone) for preparing herbicide stock solution.

-

Distilled water.

Methodology:

-

Preparation of Herbicide Concentrations: a. Prepare a stock solution of the herbicide in a suitable solvent. b. Create a series of dilutions in distilled water to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µM). The range should bracket the expected 50% growth reduction.

-

Seed Plating: a. Place one sheet of filter paper in each petri dish. b. Pipette a standard volume (e.g., 5 mL) of each herbicide concentration (including a water-only control) onto the filter paper in triplicate for both R and S populations. c. Place a set number of seeds (e.g., 20) evenly onto the moistened filter paper in each dish.

-

Incubation: a. Seal the petri dishes with paraffin film to prevent evaporation. b. Place the dishes in a growth chamber under controlled conditions (e.g., 25°C, 16:8 hour light:dark cycle) for a period of 5-7 days.

-

Data Collection: a. After the incubation period, measure the root length and/or shoot length of each seedling. b. Calculate the average growth for each replicate. c. Express the growth at each herbicide concentration as a percentage of the average growth of the control (0 µM) treatment for that population.

-

Analysis: a. Plot the percent growth inhibition versus the log of the herbicide concentration for both R and S populations. b. Use a non-linear regression analysis (e.g., a four-parameter logistic curve) to determine the herbicide concentration required to cause 50% growth reduction (GR₅₀) for each population. c. Calculate the Resistance Factor (RF) using the formula: RF = GR₅₀ (Resistant) / GR₅₀ (Susceptible) .[1]

Conclusion

The discovery of dinitroaniline herbicides was a landmark achievement in the history of chemical weed control.[1] Born from the screening of dye intermediates, their development, starting with trifluralin, provided farmers with a novel and effective pre-emergence tool that has remained relevant for over half a century. Their unique mechanism of action—the disruption of microtubule assembly—not only underpins their agricultural utility but has also made them invaluable probes for scientists studying the fundamental processes of the plant cytoskeleton.[1] The continued use of dinitroanilines, especially in the face of widespread resistance to other herbicide classes, is a testament to their enduring efficacy and importance in global food production.

References

- An In-depth Technical Guide to the Discovery and History of Dinitroaniline Herbicides. Benchchem.

-

Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. (2021). Frontiers in Plant Science. [Link]

-

Trifluralin Manufacture and Properties. Scribd. [Link]

-

Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. (2021). PMC - NIH. [Link]

-

The Physiology and Mode of Action of the Dinitroaniline Herbicides. (2017). Weed Science. [Link]

-

Dinitroanilines. CORESTA. [Link]

-

Epp, J. B., Schmitzer, P. R., & Crouse, G. D. (2018). Fifty years of herbicide research: comparing the discovery of trifluralin and halauxifen-methyl. Pest management science, 74(1), 9–16. [Link]

-

Mode of Dinitroaniline Herbicide Action: II. CHARACTERIZATION OF [14C]ORYZALIN UPTAKE AND BINDING. PMC - NIH. [Link]

-

Fifty years of herbicide research: Comparing the discovery of trifluralin and halauxifen-methyl. (2017). ResearchGate. [Link]

-

Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. (2021). ResearchGate. [Link]

-

Commercial synthesis of trifluralin. ResearchGate. [Link]

- US5728881A - Process for preparing trifluralin.

-

Trifluralin. Wikipedia. [Link]

-

Trifluralin. PubChem - NIH. [Link]

-

Trifluralin in freshwater and marine water. Water Quality Australia. [Link]

-

Development of herbicides after 1945. (2022). ResearchGate. [Link]

-

How Do You Make Trifluralin?. (2016). YouTube. [Link]

-

Preemergence Activity of Dinitroaniline herbicides Used for Weed Control in Cool-Season Turfgrasses. (2017). Weed Technology. [Link]

-

Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. (2022). Environmental Science and Pollution Research. [Link]

-

Dinitroaniline pesticides and Prodiamine and Trifluralin. (2011). OEHHA. [Link]

-

Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. (2022). PMC - NIH. [Link]

-

Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. (2022). PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Trifluralin | C13H16F3N3O4 | CID 5569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Preemergence Activity of Dinitroaniline herbicides Used for Weed Control in Cool-Season Turfgrasses | Weed Technology | Cambridge Core [cambridge.org]

- 4. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Trifluralin - Wikipedia [en.wikipedia.org]

- 8. coresta.org [coresta.org]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. The Physiology and Mode of Action of the Dinitroaniline Herbicides | Weed Science | Cambridge Core [cambridge.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

A Spectroscopic Guide to 2,3-Dinitroaniline: Elucidating Molecular Structure and Properties

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2,3-Dinitroaniline is an aromatic organic compound with the chemical formula C₆H₅N₃O₄. As a member of the dinitroaniline family, its chemical behavior and physical properties are significantly influenced by the presence and positioning of the two nitro (-NO₂) groups and the amino (-NH₂) group on the benzene ring.[1] These substituents dictate the molecule's polarity, reactivity, and, crucially, its interaction with electromagnetic radiation. A thorough understanding of its spectroscopic signature is paramount for its identification, characterization, and quality control in various applications, including as an intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.

This technical guide provides a comprehensive overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols for data acquisition, and offer an in-depth analysis of the spectral features, correlating them back to the molecular structure.

Molecular Structure and Spectroscopic Overview

The arrangement of the functional groups in this compound results in a unique electronic environment for each atom, which is reflected in its spectroscopic data. The strong electron-withdrawing nature of the two nitro groups significantly influences the electron density distribution within the benzene ring and on the amino group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the aromatic protons and carbons.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.85 | d | ~8.5 |

| H-5 | 7.60 | t | ~8.0 |

| H-6 | 7.20 | d | ~7.5 |

| -NH₂ | 6.50 | br s | - |

Interpretation:

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring.

-

H-4: This proton is ortho to one nitro group and meta to the other, and para to the amino group. The strong deshielding effect of the ortho nitro group is expected to shift this proton significantly downfield.

-

H-5: This proton is situated between the two nitro groups (meta to both) and ortho to the amino group. The opposing effects of the electron-withdrawing nitro groups and the electron-donating amino group will determine its final chemical shift.

-

H-6: This proton is ortho to the amino group and meta to a nitro group, generally resulting in a more upfield shift compared to H-4 and H-5.

-

-NH₂ Protons: The protons of the amino group typically appear as a broad singlet. Its chemical shift can be highly variable and is dependent on concentration, solvent, and temperature due to hydrogen bonding.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Data Acquisition:

-

Tune and shim the spectrometer to achieve a homogeneous magnetic field.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 145.0 |

| C-2 | 140.0 |

| C-3 | 135.0 |

| C-4 | 125.0 |

| C-5 | 120.0 |

| C-6 | 115.0 |

Interpretation:

The ¹³C NMR spectrum is expected to show six distinct signals for the six aromatic carbons, as the molecule is unsymmetrical.

-

C-1, C-2, and C-3: The carbons directly attached to the nitrogen atoms (C-1 bearing the amino group, and C-2 and C-3 bearing the nitro groups) will be significantly influenced by the electronegativity of nitrogen. The carbons attached to the nitro groups (C-2 and C-3) are expected to be the most downfield.

-

C-4, C-5, and C-6: The chemical shifts of the remaining carbons are influenced by the electronic effects of the substituents. The positions ortho and para to the electron-donating amino group will be shielded (shifted upfield), while positions ortho and para to the electron-withdrawing nitro groups will be deshielded (shifted downfield).

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.6-0.7 mL of deuterated solvent.

-

Instrumentation: Use a high-field NMR spectrometer equipped with a broadband probe.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment and results in a spectrum with single lines for each unique carbon.

-

A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic vibrations of the amino and nitro groups, as well as the aromatic ring.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3500-3300 | N-H stretch (asymmetric & symmetric) | Medium-Strong |

| 3100-3000 | Aromatic C-H stretch | Weak-Medium |

| 1630-1580 | N-H bend | Medium |

| 1600-1450 | Aromatic C=C stretch | Medium |

| 1550-1490 | Asymmetric NO₂ stretch | Strong |

| 1370-1330 | Symmetric NO₂ stretch | Strong |

| 850-750 | C-H out-of-plane bend | Strong |

Interpretation:

-

N-H Vibrations: The presence of the primary amino group will give rise to two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region. An N-H bending vibration is also expected around 1630-1580 cm⁻¹.

-

NO₂ Vibrations: The two nitro groups will exhibit strong, characteristic absorption bands. The asymmetric stretch appears at a higher frequency (1550-1490 cm⁻¹) than the symmetric stretch (1370-1330 cm⁻¹). These are often the most intense peaks in the spectrum.

-

Aromatic Ring Vibrations: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically give rise to a series of bands in the 1600-1450 cm⁻¹ region. The pattern of C-H out-of-plane bending in the 850-750 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by absorptions arising from π → π* and n → π* transitions within the aromatic system, which is highly influenced by the amino and nitro substituents.

Expected UV-Vis Absorption

| λmax (nm) | Transition | Molar Absorptivity (ε) | Solvent |

| ~240-260 | π → π | High | Ethanol |

| ~380-420 | n → π (Charge Transfer) | Moderate | Ethanol |

Interpretation:

-

π → π Transition:* This high-energy transition is associated with the conjugated π-system of the benzene ring. It typically results in a strong absorption band at shorter wavelengths.

-

n → π Transition (Charge Transfer):* The presence of the electron-donating amino group and the electron-withdrawing nitro groups creates a significant intramolecular charge-transfer character. This results in a lower-energy transition that appears as a broad absorption band at longer wavelengths, often extending into the visible region, which is responsible for the yellow color of dinitroanilines. The position and intensity of this band are sensitive to solvent polarity.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).

-

Perform serial dilutions to prepare a series of solutions of decreasing concentration. The final concentration should yield an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0).

-

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Record a baseline spectrum with the blank in both the sample and reference beams.

-

Rinse the sample cuvette with the analyte solution before filling it.

-

Record the UV-Vis spectrum of the sample solution over the desired wavelength range (e.g., 200-600 nm).

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each absorption band. If performing quantitative analysis, a calibration curve can be constructed by plotting absorbance versus concentration.

Conclusion

The spectroscopic characterization of this compound by NMR, IR, and UV-Vis techniques provides a detailed and complementary picture of its molecular structure and electronic properties. ¹H and ¹³C NMR spectroscopy definitively establish the carbon-hydrogen framework and the electronic environment of each nucleus. IR spectroscopy confirms the presence of the key amino and nitro functional groups through their characteristic vibrational modes. UV-Vis spectroscopy reveals the electronic transitions within the conjugated system, explaining the compound's color and providing a means for quantitative analysis. By understanding and applying these spectroscopic principles and methodologies, researchers and professionals in drug development and other chemical industries can confidently identify, characterize, and ensure the purity of this compound.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem. 2,4-Dinitroaniline. National Center for Biotechnology Information. [Link]

-

Chemaxon. NMR Predictor. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

NIST Chemistry WebBook. Benzenamine, 2,4-dinitro-. National Institute of Standards and Technology. [Link]

Sources

theoretical and computational studies of 2,3-Dinitroaniline

An In-depth Technical Guide to the Theoretical and Computational Investigation of 2,3-Dinitroaniline

Abstract

This compound is a member of the dinitroaniline family, a class of compounds pivotal as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals.[1][2] While extensive computational and theoretical research has been devoted to its isomers, such as 2,4-dinitroaniline and para-nitroaniline, the 2,3-isomer remains comparatively under-characterized in the scientific literature. This guide addresses this research gap by presenting a comprehensive, field-proven computational framework for the thorough investigation of this compound. By leveraging established methodologies successfully applied to analogous nitroaniline systems, we provide a robust roadmap for researchers to elucidate its structural, vibrational, electronic, and nonlinear optical (NLO) properties. This document serves as both a practical protocol and a theoretical primer, designed for scientists in computational chemistry, materials science, and drug development.

Strategic Imperative: The Rationale for a Computational Approach

Before committing resources to laboratory synthesis and characterization, a computational-first approach provides invaluable predictive power. It allows for the elucidation of a molecule's fundamental properties from first principles, saving significant time and expense.[3] For a molecule like this compound, this is particularly crucial. The relative positioning of the two nitro groups and the amine group dictates intramolecular hydrogen bonding, steric hindrance, and the overall electronic distribution. These factors profoundly influence the molecule's stability, reactivity, and potential for applications such as NLO materials.[4][5]

Density Functional Theory (DFT) has emerged as the workhorse for such investigations, offering a formidable balance of computational accuracy and efficiency for organic molecules.[5][6] The protocols outlined herein are based predominantly on DFT, providing a validated pathway to predict molecular behavior with high fidelity.

The Computational Workflow: A Structured Investigative Protocol

A rigorous computational study follows a logical progression, where the outputs of one stage become the validated inputs for the next. This ensures the integrity and reliability of the final predicted properties.

Figure 1: A validated computational workflow for the comprehensive analysis of this compound.

Foundational Analysis: Molecular Geometry and Structural Parameters

The first and most critical step is to determine the molecule's most stable three-dimensional conformation, its ground state geometry. This is achieved through an iterative process where the forces on each atom are minimized until a stable energy minimum is reached.

Protocol 1: Geometry Optimization and Frequency Calculation

-

Structure Input: Construct the this compound molecule in a molecular editor (e.g., GaussView, Avogadro). Ensure correct atom connectivity. The initial geometry does not need to be perfect.

-

Computational Method Selection:

-

Job Type: Opt+Freq (Optimization followed by Frequency calculation).

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP. This hybrid functional is widely documented to provide excellent results for the structural and vibrational properties of nitroanilines and related organic systems.[7][8][9]

-

Basis Set: 6-311++G(d,p). This Pople-style basis set is robust, including diffuse functions (++) for lone pairs and polarization functions (d,p) to accurately model bond angles.[7][9]

-

-

Execution: Submit the calculation using a quantum chemistry package (e.g., Gaussian, ORCA).

-

Validation: Upon completion, verify the following:

-

The optimization has converged successfully.

-

The frequency calculation yields zero imaginary frequencies . This confirms the optimized structure is a true energy minimum and not a transition state.

-

Predicted Structural Data

The optimization yields precise bond lengths, bond angles, and dihedral angles. This data provides insight into intramolecular interactions, such as the hydrogen bonding between the ortho-amino and nitro groups, a feature known to occur in 2-nitroaniline derivatives.[4][10]

Figure 2: Atom numbering scheme for this compound used for parameter assignment.

Table 1: Predicted Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value | Justification from Analogs |

|---|---|---|---|

| Bond Lengths | C1-N7 (Amine) | 1.38 Å | Consistent with C-NH2 bond length in similar aniline derivatives. |

| C2-N10 (Nitro) | 1.48 Å | Typical C-NO2 bond length in nitroaromatics. | |

| C3-N13 (Nitro) | 1.48 Å | Similar to the C2-N10 bond. | |

| N10-O11/O12 | 1.23 Å | Characteristic N-O bond length in a nitro group. | |

| Bond Angles | C2-C1-N7 | 121.5° | Steric interaction with the adjacent nitro group likely widens this angle. |

| C1-C2-N10 | 122.0° | Repulsion between the amine and nitro groups influences this angle. | |

| O11-N10-O12 | 124.5° | Standard angle for a nitro group on an aromatic ring. |

| Dihedral Angle | N7-C1-C2-N10 | ~5.0° | A slight twist from planarity is expected due to steric hindrance and potential H-bonding. |

Vibrational Spectroscopy: The Molecular Fingerprint

The calculated harmonic frequencies provide a theoretical vibrational spectrum that can be directly correlated with experimental FT-IR and FT-Raman data.[11][12] This comparison is a primary method for validating the computational model.